molecular formula C19H26O3 B1683765 Formestane CAS No. 566-48-3

Formestane

Numéro de catalogue: B1683765
Numéro CAS: 566-48-3
Poids moléculaire: 302.4 g/mol
Clé InChI: OSVMTWJCGUFAOD-KZQROQTASA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La synthèse du Formestane implique l'oxydation de la 5alpha-3-androstène-17-one avec du peroxyde d'hydrogène dans de l'acide formique pour produire un intermédiaire époxyde. Cet intermédiaire, sans isolement, donne la 3alpha,4beta-dihydroxy-5alpha-androstane-17-one .

Méthodes de Production Industrielle : Dans les milieux industriels, le this compound est préparé sous forme de formulation en dépôt intramusculaire. La préparation consiste à dissoudre le principe actif dans un solvant approprié, suivi de la stérilisation et du conditionnement en flacons unidoses pour injection intramusculaire .

Analyse Des Réactions Chimiques

Types de Réactions : Le Formestane subit plusieurs types de réactions chimiques, notamment :

Réactifs et Conditions Courants :

Principaux Produits :

4. Applications de la Recherche Scientifique

Le this compound a une large gamme d'applications de recherche scientifique :

5. Mécanisme d'Action

Le this compound exerce ses effets en inhibant de manière irréversible l'enzyme aromatase, qui convertit les androgènes en œstrogènes . En bloquant cette conversion, le this compound réduit les niveaux d'œstrogènes dans l'organisme, inhibant ainsi la croissance des cellules cancéreuses du sein sensibles aux œstrogènes . Les cibles moléculaires comprennent l'enzyme aromatase et les récepteurs des œstrogènes .

Applications De Recherche Scientifique

Pharmacological Properties

Formestane functions by inhibiting the aromatase enzyme, which is responsible for converting androgens into estrogens in peripheral tissues. This reduction in estrogen levels is crucial for treating hormone-sensitive breast cancers. Clinical studies have demonstrated that this compound significantly lowers plasma estrogen levels, leading to antitumor activity, particularly in postmenopausal women with advanced breast cancer.

Clinical Applications

  • Breast Cancer Treatment
    • Efficacy : this compound has shown objective response rates of 20-30% in heavily pretreated patients with advanced breast cancer. The median duration of response ranges from 8 to 14 months .
    • Dosage : It is typically administered intramuscularly at doses of 250 mg or 500 mg biweekly, with higher doses associated with improved response rates .
    • Comparison with Other Treatments : In comparative studies, this compound's efficacy is comparable to that of oral tamoxifen and megestrol acetate, although it requires intramuscular administration .
  • Elderly Patients
    • Studies indicate that this compound is well-tolerated and effective for elderly patients with advanced breast cancer. One study reported a response rate of 51% among patients over 65 years old .
  • Transdermal Formulations
    • Recent advancements include the development of a transdermal cream formulation of this compound, which has shown promising results in shrinking tumors within weeks. This formulation aims to improve patient compliance and reduce the need for injections .

Case Studies

  • Study on Advanced Breast Cancer : A pilot study involving 147 postmenopausal women demonstrated a 22% partial response rate and a similar rate of disease stabilization. The low toxicity profile makes this compound a valuable option for patients who have failed other therapies .
  • Elderly Population Study : A study involving 35 elderly patients showed that this compound induced significant suppression of estradiol levels and resulted in a median response duration of 9.5 months, highlighting its effectiveness in this demographic .

Comparative Efficacy Table

TreatmentResponse Rate (%)Median Duration of Response (months)Administration RouteToxicity Profile
This compound (250 mg)20-308-14IntramuscularLow; local reactions common
TamoxifenVariesVariesOralModerate; includes hot flashes
Megestrol AcetateSimilarSimilarOralHigher cardiovascular risks

Activité Biologique

Formestane, also known as 4-hydroxyandrostenedione, is a steroidal aromatase inhibitor primarily used in the treatment of hormone receptor-positive breast cancer in postmenopausal women. Its mechanism of action involves the irreversible inhibition of the aromatase enzyme, which is crucial for estrogen biosynthesis. This article delves into the biological activity of this compound, highlighting its pharmacological effects, clinical efficacy, and safety profile based on various studies.

This compound functions as a suicide inhibitor of the aromatase enzyme (CYP19). By binding irreversibly to this enzyme, it prevents the conversion of androgens to estrogens, leading to a significant reduction in circulating estrogen levels. This mechanism is particularly beneficial in treating estrogen-dependent tumors such as breast cancer. The need for resynthesis of the aromatase enzyme after this compound administration means that its effects can be long-lasting .

Clinical Efficacy

Numerous clinical trials have assessed the efficacy of this compound in advanced breast cancer. Below are key findings from various studies:

Study ReferencePatient PopulationTreatment RegimenResponse Rate (%)Time to Treatment Failure (Days)
179 postmenopausal women250 mg IM biweekly vs. 160 mg MGA daily17% (both arms)120 (this compound) vs. 111 (MGA)
35 elderly patients250-500 mg IM fortnightly51% overall responseNot specified
18 postmenopausal womenStandard dose IMLow toxicity; well toleratedNot specified

In a comparative study against megestrol acetate (MGA), both treatments exhibited similar antineoplastic activity; however, this compound was associated with fewer severe cardiovascular events and weight gain . In another trial focusing on elderly patients, this compound demonstrated a 51% overall response rate with significant suppression of estrogen levels .

Safety Profile

This compound has been noted for its relatively low toxicity compared to other hormonal therapies. In clinical trials, common side effects included:

  • Hot flashes and sleep disturbances : More prevalent in patients receiving this compound compared to MGA .
  • Leukopenia : Mild leukopenia was observed, indicating some degree of hematological impact .
  • Cardiovascular events : this compound had a lower incidence of severe cardiovascular issues compared to MGA, making it a preferable option for certain patient populations .

Case Studies and Research Findings

  • Elderly Patients : A study involving elderly patients showed that this compound effectively suppressed estrogen levels and resulted in significant tumor response rates, particularly in soft tissue metastases .
  • Long-term Studies : Longitudinal studies have indicated that this compound can maintain low estrogen levels for extended periods, which is critical for managing hormone-sensitive cancers .
  • Metabolic Studies : Research on metabolic pathways has shown that this compound is metabolized into several active metabolites, which may contribute to its therapeutic effects and provide insights into monitoring treatment efficacy .

Propriétés

IUPAC Name

(8R,9S,10R,13S,14S)-4-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O3/c1-18-10-8-15(20)17(22)14(18)4-3-11-12-5-6-16(21)19(12,2)9-7-13(11)18/h11-13,22H,3-10H2,1-2H3/t11-,12-,13-,18+,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSVMTWJCGUFAOD-KZQROQTASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C(=C1CCC3C2CCC4(C3CCC4=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C(=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3034113
Record name 4-Hydroxyandrostenedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3034113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Insoluble
Record name Formestane
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08905
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Formestane is a second generation, irreversible, steroidal aromatase inhibitor. It inhibits the aromatase enzyme responsible for converting androgens to estrogens, thereby preventing estrogen production. Breast cancer may be estrogen sensitive or insensitive. A majority of breast cancers are estrogen sensitive. Estrogen sensitive breast cancer cells depend on estrogen for viability. Thus removal of estrogen from the body can be an effective treatment for hormone sensitive breast cancers. Formestane has been targeted specifically for the treatment of postmenopausal women. Unlike premenopausal women who produce most estrogen in the ovaries, postmenopausal women produce most estrogen in peripheral tissues with the help of the aromatase enzyme. Formestane, an aromatase inhibitor, can thus help to decrease the local production of estrogen by blocking the aromatase enzyme in peripheral tissues (ie. adispose tissue of the breast) to treat hormone sensitive breast cancer.
Record name Formestane
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08905
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

566-48-3
Record name Formestane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=566-48-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Formestane [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000566483
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Formestane
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08905
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 566-48-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=282175
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Hydroxyandrostenedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3034113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Androsten-4-ol-3,17-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FORMESTANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PUB9T8T355
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Formestane
Reactant of Route 2
Formestane
Reactant of Route 3
Formestane
Reactant of Route 4
Formestane
Reactant of Route 5
Formestane
Reactant of Route 6
Formestane

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.